molecular formula C7H8N4 B11921330 Pyrazolo[1,5-a]pyridine-3,4-diamine CAS No. 340961-88-8

Pyrazolo[1,5-a]pyridine-3,4-diamine

Cat. No.: B11921330
CAS No.: 340961-88-8
M. Wt: 148.17 g/mol
InChI Key: SGIWQNVAHWTFMY-UHFFFAOYSA-N
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Description

Pyrazolo[1,5-a]pyridine-3,4-diamine is a heterocyclic compound that features a fused ring system combining pyrazole and pyridine rings

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of Pyrazolo[1,5-a]pyridine-3,4-diamine typically involves the cyclization of appropriate precursors under specific conditions. One common method includes the reaction of 3-aminopyrazole with 2,3-dichloropyridine under basic conditions to form the desired product. The reaction is usually carried out in the presence of a base such as potassium carbonate in a polar aprotic solvent like dimethylformamide (DMF) at elevated temperatures .

Industrial Production Methods: Industrial production methods for this compound often involve similar synthetic routes but are optimized for large-scale production. This includes the use of continuous flow reactors to ensure consistent product quality and yield. The reaction conditions are carefully controlled to minimize by-products and maximize efficiency .

Chemical Reactions Analysis

Types of Reactions: Pyrazolo[1,5-a]pyridine-3,4-diamine undergoes various chemical reactions, including:

Common Reagents and Conditions:

Major Products Formed: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield nitro derivatives, while reduction can produce amine derivatives .

Scientific Research Applications

Pyrazolo[1,5-a]pyridine-3,4-diamine has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of Pyrazolo[1,5-a]pyridine-3,4-diamine involves its interaction with specific molecular targets. For instance, in medicinal applications, it may inhibit certain enzymes by binding to their active sites, thereby blocking their activity. The pathways involved often include inhibition of cell proliferation and induction of apoptosis in cancer cells .

Properties

CAS No.

340961-88-8

Molecular Formula

C7H8N4

Molecular Weight

148.17 g/mol

IUPAC Name

pyrazolo[1,5-a]pyridine-3,4-diamine

InChI

InChI=1S/C7H8N4/c8-5-2-1-3-11-7(5)6(9)4-10-11/h1-4H,8-9H2

InChI Key

SGIWQNVAHWTFMY-UHFFFAOYSA-N

Canonical SMILES

C1=CN2C(=C(C=N2)N)C(=C1)N

Origin of Product

United States

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